7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. This can be achieved through the annulation of pyridine to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[4,5-b]pyridine derivatives, while substitution reactions can produce a variety of substituted analogs with different pharmacological properties .
Scientific Research Applications
7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research focuses on its anticancer properties and potential as a therapeutic agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole-pyridine scaffold and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also possess a fused thiazole ring and are studied for their antimicrobial and anticancer properties.
Uniqueness
7-[4-(CYCLOPENTYLOXY)PHENYL]-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclopentyloxy and phenylamino groups enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-anilino-7-(4-cyclopentyloxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C23H23N3O2S/c27-20-14-19(15-10-12-18(13-11-15)28-17-8-4-5-9-17)21-22(25-20)26-23(29-21)24-16-6-2-1-3-7-16/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2,(H,24,26)(H,25,27) |
InChI Key |
VWBUWHGIGKCQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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